Calcium acetate

概要

説明

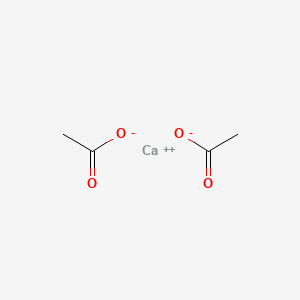

Calcium acetate is a calcium salt of acetic acid, represented by the chemical formula

Ca(C2H3O2)2

. It is a white, hygroscopic solid compound that is highly soluble in water. This compound is commonly known as acetate of lime or calcium ethanoate. It is primarily derived from the reaction between acetic acid and calcium carbonate or calcium hydroxide .準備方法

Synthetic Routes and Reaction Conditions: Calcium acetate can be synthesized through the reaction of acetic acid with calcium carbonate or calcium hydroxide. The reactions are as follows:

-

CaCO3+2CH3COOH→Ca(CH3COO)2+H2O+CO2

-

Ca(OH)2+2CH3COOH→Ca(CH3COO)2+2H2O

Industrial Production Methods: Industrial production of this compound involves the reaction of acetic acid with calcium carbonate or calcium hydroxide under controlled conditions. The process typically includes steps such as primary filtration, discoloration, fine filtration, and drying to obtain high-purity this compound .

化学反応の分析

Thermal Decomposition

At elevated temperatures, calcium acetate undergoes pyrolysis:

Ca(CH₃COO)₂ → (CH₃)₂CO + CaCO₃

-

Conditions : Decomposes at 160°C (320°F) with acetone and calcium carbonate as products .

-

Kinetics : Follows second-order kinetics with an activation energy (E) of ~352–419°C for analogous alkali acetates .

Comparison of Decomposition Products

| Reactant | Temperature Range | Products |

|---|---|---|

| This compound | 160–380°C | Acetone, CaCO₃ |

| Calcium formate | 160–380°C | Formic acid, CaCO₃, CO₂ |

Acid-Base Reactions

a. With sulfuric acid (H₂SO₄):

Ca(CH₃COO)₂ + H₂SO₄ → CaSO₄(s) + 2CH₃COOH

Concentrated sulfuric acid displaces acetic acid, yielding insoluble calcium sulfate .

b. With carbonated water (H₂CO₃):

Ca(CH₃COO)₂ + H₂CO₃ ⇌ Ca²⁺ + 2CH₃COO⁻ + 2HCO₃⁻

Equilibrium shifts slightly, lowering pH without precipitating calcium carbonate .

Gel Formation with Alcohols

This compound forms a flammable gel when mixed with ethanol:

Ca(CH₃COO)₂ + C₂H₅OH → Colloidal gel network

-

Mechanism : Ion-dipole interactions between Ca²⁺ and ethanol stabilize the gel .

-

Application : Base for "canned heat" products (e.g., Sterno) .

Reaction with Calcium Formate

Heating this compound and formate (Ca(HCOO)₂) together induces decomposition:

-

This compound : Ca(CH₃COO)₂ → 2CH₃COOH + CO₂ + CaO

-

Calcium formate : Ca(HCOO)₂ → 2HCOOH + CO₂ + CaO

Both reactions release CO₂ and yield organic acids, with CaO as a byproduct .

Solubility Characteristics

This compound exhibits inverse solubility in water:

| Temperature (°C) | Solubility (g/100 mL) |

|---|---|

| 0 | 37.4 |

| 20 | 34.7 |

| 100 | 29.7 |

Dissolution is exothermic (ΔH < 0), explaining reduced solubility at higher temperatures8 .

Phosphate-Binding Reaction

In medical applications, this compound binds dietary phosphate:

3Ca(CH₃COO)₂ + 2PO₄³⁻ → Ca₃(PO₄)₂(s) + 6CH₃COO⁻

Other Notable Reactions

a. With aluminum sulfate (Al₂(SO₄)₃):

Forms a skin-soothing solution via ion exchange, reducing inflammation .

b. Esterification catalysis :

Acts as a catalyst in organic synthesis, facilitating ester formation .

科学的研究の応用

Pharmaceutical Applications

Calcium acetate is widely used in the pharmaceutical industry, particularly as a calcium supplement and antacid . It is effective in controlling hyperphosphatemia in patients with end-stage renal disease (ESRD) by binding phosphorus in the gastrointestinal tract, thus preventing its absorption into the bloodstream.

Case Study: Hyperphosphatemia Management

A study compared this compound with sevelamer in managing serum phosphorus levels. Results indicated that this compound was more effective, achieving lower serum phosphorus levels with fewer side effects related to hypercalcemia compared to sevelamer .

| Parameter | This compound | Sevelamer |

|---|---|---|

| Serum Phosphorus (mg/dL) | 1.08 lower | - |

| Serum Calcium (mg/dL) | 0.63 higher | - |

| Hypercalcemia Incidence | Lower | Higher |

Agricultural Uses

This compound serves as a soil amendment and plant nutrient . It enhances calcium availability in soils, which is crucial for plant health, particularly in preventing conditions like blossom end rot in tomatoes and bitter pit in apples.

Benefits:

- Increases calcium ion absorption compared to other calcium salts.

- Improves the uptake of micronutrients.

- Acts as a pH adjuster for soil health .

Case Study: Crop Yield Improvement

Research has shown that applying this compound can significantly increase crop yields by improving nutrient uptake and reducing deficiencies .

Environmental Applications

This compound is utilized in wastewater treatment as a coagulant and precipitant. It helps remove heavy metals and suspended solids from water sources, ensuring compliance with environmental regulations.

Mechanism:

- Promotes precipitation of contaminants.

- Enhances the removal efficiency of sulfates and phosphates from industrial wastewater .

Industrial Applications

In industry, this compound is used for manufacturing various products including textiles, plastics, and construction materials.

Key Uses:

- Acts as a mordant in dyeing processes, enhancing color retention on fabrics .

- Used in the production of lubricants, greases, and fillers.

Food Industry Applications

This compound is also found in food processing as a food additive for regulating acidity and enhancing flavor stability. It can be used as a preservative or stabilizer in various food products.

作用機序

Calcium acetate acts as a phosphate binder. It works by binding with the phosphate in the food consumed, forming insoluble calcium phosphate, which is then excreted from the body without being absorbed. This mechanism helps control phosphate levels in patients with kidney disease, preventing complications such as ectopic calcification and secondary hyperparathyroidism .

類似化合物との比較

Calcium Carbonate: Another calcium salt used as a dietary supplement and antacid.

Calcium Citrate: A calcium salt of citric acid, commonly used as a dietary supplement.

Calcium Gluconate: A calcium salt of gluconic acid, used in the treatment of hypocalcemia.

Comparison:

Solubility: Calcium acetate is more soluble in water compared to calcium carbonate and calcium gluconate.

Applications: While calcium carbonate and calcium citrate are primarily used as dietary supplements, this compound is widely used as a phosphate binder in medical applications.

Reactivity: this compound is more reactive in acidic conditions compared to calcium carbonate, making it more effective in certain industrial and medical applications

This compound’s unique properties and versatility make it an indispensable compound in various fields, from medicine to industry.

生物活性

Calcium acetate is a calcium salt commonly used to manage hyperphosphatemia, particularly in patients with chronic kidney disease. Its primary function is to bind dietary phosphate, preventing its absorption and facilitating excretion. This article explores the biological activity of this compound, including its mechanism of action, efficacy compared to other treatments, and applications in biomedical fields.

This compound acts as a phosphate binder , combining with dietary phosphate in the gastrointestinal tract to form insoluble calcium phosphate, which is then excreted in feces. This process effectively reduces serum phosphorus levels, which is crucial for patients undergoing dialysis who are at risk of elevated phosphate levels due to impaired kidney function. The solubility of this compound at neutral pH enhances its availability for binding phosphate in the proximal small intestine, making it an effective treatment option .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of this compound compared to other phosphate binders such as calcium carbonate and sevelamer. A meta-analysis indicated that this compound significantly lowers serum phosphorus levels more effectively than calcium carbonate. After 4 weeks and 8 weeks of treatment, the mean difference in serum phosphorus was -0.15 mmol/L and -0.25 mmol/L, respectively . Additionally, a prospective crossover study demonstrated that patients required 40% less elemental calcium when treated with this compound compared to calcium carbonate while achieving similar control over phosphorus levels .

Table 1: Comparison of this compound and Calcium Carbonate

| Parameter | This compound | Calcium Carbonate |

|---|---|---|

| Serum Phosphorus Reduction | More effective | Less effective |

| Elemental Calcium Required | Lower (957 mg/day) | Higher (1590 mg/day) |

| Incidence of Hypercalcemia | Similar (13%) | Similar (14%) |

| Serum Calcium Levels | Comparable | Comparable |

Case Studies and Clinical Outcomes

- The CARE Study : This study compared this compound with sevelamer hydrochloride in patients with chronic kidney disease. Results showed that serum phosphorus levels were significantly lower during treatment with this compound (1.08 mg/dL reduction) compared to sevelamer, indicating its superior efficacy as a phosphate binder .

- Long-term Efficacy : A one-year randomized trial assessed the progression of coronary artery calcification (CAC) in hemodialysis patients treated with either this compound or sevelamer. Both groups experienced similar increases in CAC scores, suggesting that while this compound effectively manages phosphorus levels, it does not exacerbate vascular calcification compared to sevelamer .

Applications Beyond Phosphate Binding

Recent research has explored the use of this compound in biomaterials, particularly in bone cements. Studies have shown that incorporating this compound into polymethyl methacrylate (PMMA)-based bone cements enhances their bioactivity and antibacterial properties. The presence of calcium ions promotes apatite formation, which is essential for bone bonding .

Table 2: Properties of PMMA Bone Cement with Varying this compound Content

| This compound Content (%) | Setting Time (min) | Compressive Strength (MPa) | Apatite Formation |

|---|---|---|---|

| 5 | Shorter | Higher | Yes |

| 20 | Longer | Lower | Yes |

特性

Key on ui mechanism of action |

Calcium acetate and other calcium salts are phosphate binders. They work by binding with the phosphate in the food you eat, so that it is eliminated from the body without being absorbed. |

|---|---|

CAS番号 |

62-54-4 |

分子式 |

C2H4CaO2 |

分子量 |

100.13 g/mol |

IUPAC名 |

calcium;diacetate |

InChI |

InChI=1S/C2H4O2.Ca/c1-2(3)4;/h1H3,(H,3,4); |

InChIキー |

HFNUUHLSQPLBQI-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].[Ca+2] |

正規SMILES |

CC(=O)O.[Ca] |

Color/Form |

COLORLESS CRYSTALS Rod-shaped crystals White, hydrogroscopic, crystalline solid |

密度 |

1.50 kg/l 1.5 g/cm³ |

melting_point |

> 160 °C |

Key on ui other cas no. |

62-54-4 |

物理的記述 |

Dry Powder; Pellets or Large Crystals; Liquid; Other Solid Anhydrous calcium acetate is a white, hygroscopic, bulky, crystalline solid with a slightly bitter taste. A slight odour of acetic acid may be present. The monohydrate may be needles, granules or powder Very hygroscopic solid; Soluble in water; [Merck Index] White to brown solid; [ICSC] Colorless to white crystals with a mild acetic odor; Soluble in water; [MSDSonline] WHITE-TO-BROWN OR GREY CRYSTALS WITH CHARACTERISTIC ODOUR. |

関連するCAS |

66905-25-7 |

賞味期限 |

VERY HYGROSCOPIC ... |

溶解性 |

37.4 G IN 100 CC OF WATER @ 0 °C; 29.7 G IN 100 CC OF WATER @ 100 °C; SLIGHTLY SOL IN ALCOHOL Practically insol in acetone and benzene Solubility in water: very good |

同義語 |

acetic acid, calcium salt acetic acid, calcium salt (2:1) calcium acetate Phoslo |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。